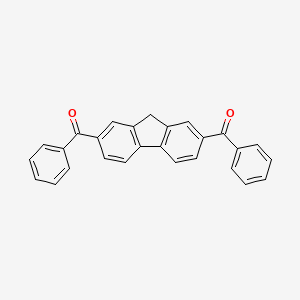

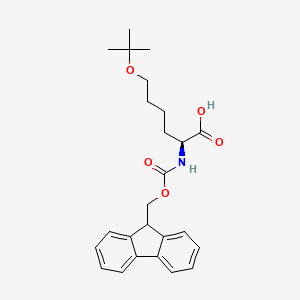

(S)-Fmoc-2-amino-6-tert-butoxy-hexanoic acid (Fmoc-L-Nle(6-OtBu)-OH)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-Fmoc-2-amino-6-tert-butoxy-hexanoic acid (Fmoc-L-Nle(6-OtBu)-OH) is a synthetic amino acid that has been used in a variety of laboratory experiments. It is a versatile reagent that can be used in a variety of chemical reactions, including peptide synthesis, protein labeling, and enzyme inhibition. In addition, Fmoc-L-Nle(6-OtBu)-OH has been used in biochemistry and molecular biology to study enzyme structure, enzyme activity, and protein-protein interactions. This article will provide an overview of Fmoc-L-Nle(6-OtBu)-OH, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Applications De Recherche Scientifique

Peptide Synthesis and Drug Design

The process of solid-phase peptide synthesis (SPPS) often utilizes Fmoc-protected amino acids, such as "(S)-Fmoc-2-amino-6-tert-butoxy-hexanoic acid," due to their efficiency in creating peptides for therapeutic uses. A review on related impurities in peptide medicines highlights the critical role of SPPS in developing peptide-based drugs. This method's precision allows for the creation of complex peptides with potential therapeutic benefits, underscoring the importance of Fmoc-protected amino acids in modern medicine (D'Hondt et al., 2014).

Bioactivity and Therapeutic Potential

The bioactivity of peptides synthesized using compounds like Fmoc-L-Nle(6-OtBu)-OH is a subject of extensive research, particularly in the context of developing new therapies. For instance, research on the chemistry and bioactivity of various natural compounds, such as Flos Magnoliae, demonstrates the therapeutic potential of natural and synthetic peptides in treating conditions like rhinitis and sinusitis. These studies suggest a broader applicability in exploring anti-inflammatory and antimicrobial properties of synthesized peptides (Shen et al., 2008).

Advanced Polymer Materials

Highly branched polymers based on poly(amino acid)s, including those synthesized with Fmoc-protected amino acids, are being investigated for biomedical applications, such as drug and gene delivery systems. The unique properties of these polymers, derived from their amino acid composition, offer promising avenues for creating more effective and targeted therapeutic delivery mechanisms (Thompson & Scholz, 2021).

Environmental and Food Safety

In a different application, the study of ozone for degradation of mycotoxins in food reviews how advanced oxidative processes, which could involve peptide-based catalysts synthesized using Fmoc-protected amino acids, are utilized to improve food safety. Such applications demonstrate the compound's indirect contribution to enhancing oxidative processes for degrading contaminants in food products (Afsah-Hejri et al., 2020).

Propriétés

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxy]hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31NO5/c1-25(2,3)31-15-9-8-14-22(23(27)28)26-24(29)30-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21-22H,8-9,14-16H2,1-3H3,(H,26,29)(H,27,28)/t22-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHVAEFIVCBTPPD-QFIPXVFZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Fmoc-2-amino-6-tert-butoxy-hexanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Oxaspiro[3.3]heptan-3-one](/img/structure/B6307927.png)

![1-[(1-Bromo-2-fluorophenyl)methyl]pyrrolidine](/img/structure/B6307933.png)

![t-Butyl N-[(6S)-1,4-oxazepan-6-yl]carbamate](/img/structure/B6307963.png)

![(R)-2-[[3,5-Bis(trifluoromethyl)phenyl]thioureido]-N-benzyl-N,3,3-trimethylbutanamide, 98%, 99% ee](/img/structure/B6307965.png)

![(1R,2R)-2-[(4S,11bR)-3,5-Dihydro-4H-dinaphtho[2,1-c:1',2'-e]phosphepin-4-yl]-1-phenylpropan-2-amine, 97%](/img/structure/B6307973.png)

![5-(Difluoromethyl)-N-[5-({[(2S)-3,3-dimethylbutan-2-yl]amino}methyl)-1-{[(2S)-1-(prop-2-enoyl)pyrrolidin-2-yl]methyl}-1H-1,3-benzodiazol-2-yl]thiophene-2-carboxamide](/img/structure/B6307975.png)

![t-Butyl (4R)-3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B6307983.png)